5,12-bis(4-methoxyphenyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone
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Overview
Description
5,12-bis(4-methoxyphenyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pentacyclic framework with two methoxyphenyl groups and two diaza groups, making it a subject of interest for researchers in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,12-bis(4-methoxyphenyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone typically involves multi-step organic reactions. The process begins with the preparation of the core pentacyclic structure, followed by the introduction of methoxyphenyl and diaza groups. Common reagents used in these reactions include aromatic aldehydes, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to improve yield and purity. Techniques such as high-pressure liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5,12-bis(4-methoxyphenyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nitrating agents under controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, quinone derivatives, and reduced forms of the original compound.
Scientific Research Applications
5,12-bis(4-methoxyphenyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 5,12-bis(4-methoxyphenyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
5,12-dioxapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone: Similar pentacyclic structure but lacks the methoxyphenyl and diaza groups.
5,12-bis(4-hydroxyphenyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone: Similar structure with hydroxyphenyl groups instead of methoxyphenyl groups.
Uniqueness
The presence of methoxyphenyl and diaza groups in 5,12-bis(4-methoxyphenyl)-5,12-diazapentacyclo[75202,803,7010,14]hexadec-15-ene-4,6,11,13-tetrone imparts unique chemical and biological properties, making it distinct from other similar compounds
Properties
Molecular Formula |
C28H24N2O6 |
---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
5,12-bis(4-methoxyphenyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone |
InChI |
InChI=1S/C28H24N2O6/c1-35-15-7-3-13(4-8-15)29-25(31)21-17-11-12-18(22(21)26(29)32)20-19(17)23-24(20)28(34)30(27(23)33)14-5-9-16(36-2)10-6-14/h3-12,17-24H,1-2H3 |
InChI Key |
JHQCDAUEJOUSCU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3C4C=CC(C3C2=O)C5C4C6C5C(=O)N(C6=O)C7=CC=C(C=C7)OC |
Origin of Product |
United States |
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